4-Hydroxy-6-methylpyrimidine
CAS No.: 156647-96-0
Cat. No.: VC21094892
Molecular Formula: C5H6N2O
Molecular Weight: 110.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 156647-96-0 |
|---|---|
| Molecular Formula | C5H6N2O |
| Molecular Weight | 110.11 g/mol |
| IUPAC Name | 4-methyl-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C5H6N2O/c1-4-2-5(8)7-3-6-4/h2-3H,1H3,(H,6,7,8) |
| Standard InChI Key | LHRIUKSRPHFASO-UHFFFAOYSA-N |
| Isomeric SMILES | CC1=CC(=O)N=CN1 |
| SMILES | CC1=CC(=O)NC=N1 |
| Canonical SMILES | CC1=CC(=O)N=CN1 |
Introduction
Physical and Chemical Properties
Physical Properties
4-Hydroxy-6-methylpyrimidine is typically observed as a white to light brown crystalline solid with the following physical characteristics:
Tautomerism and Structural Features
One of the most significant characteristics of 4-Hydroxy-6-methylpyrimidine is its ability to exist in multiple tautomeric forms. The compound primarily exists in a lactam-lactim tautomeric equilibrium, with the lactam form (4(3H)-pyrimidinone, 6-methyl-) predominating in solution . These tautomeric forms have been extensively studied using various spectroscopic techniques including IR, NMR, and UV spectroscopy.
| Tautomeric Form | Description | Predominance |
|---|---|---|
| Lactam-lactim form | 4-hydroxy tautomer | Dominant in solid state |
| Dilactam form | 4-keto tautomer | Minor in solution |
| Zwitterionic forms | Charged species | Present in aqueous solutions |
Spectroscopic Properties
Spectroscopic data provides valuable insights into the electronic structure and reactivity of 4-Hydroxy-6-methylpyrimidine:
¹H NMR Spectroscopy: The ¹H NMR spectrum typically shows signals for the methyl group (δ ~2.1 ppm) and aromatic protons. The hydroxyl proton often appears as a broad signal at δ ~10-12 ppm.
¹³C NMR Spectroscopy: The spectrum reveals characteristic signals for the carbonyl carbon (δ ~160-170 ppm) and aromatic carbons (δ ~150-160 ppm).
IR Spectroscopy: Key peaks include O-H stretches (3200-3500 cm⁻¹), C=O stretches (1640-1680 cm⁻¹), and C-N vibrations (1200-1300 cm⁻¹).
UV Spectroscopy: The UV-vis spectrum shows characteristic absorption bands that can shift depending on the pH, reflecting changes in protonation states .
Synthesis Methods
Classical Synthetic Routes
Several synthetic approaches have been developed for the preparation of 4-Hydroxy-6-methylpyrimidine:
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Condensation Method: One of the most common approaches involves the condensation of acetamidine hydrochloride with diethyl malonate in the presence of sodium methoxide in methanol.
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Industrial Production: Industrial synthesis often utilizes malonic ester (such as dimethyl malonate or diethyl malonate) and formamide or formamidine hydrochloride as raw materials.
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From 4,6-Dihydroxypyrimidine: 4-Hydroxy-6-methylpyrimidine can also be synthesized through modifications of 4,6-dihydroxypyrimidine derivatives .
Modern Synthetic Approaches
Recent advances in synthetic methodologies have introduced more efficient routes to 4-Hydroxy-6-methylpyrimidine:
Microwave-Assisted Synthesis: Research has demonstrated that microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of 4-hydroxy-pyrimidine derivatives . For example, the reaction of 4-hydroxy-6-methyl-2-pyrone with primary amines under microwave conditions has been shown to proceed efficiently to give corresponding N,N'-disubstituted 4-amino-6-methyl-2-pyridones in excellent yields (90-93%) .
Chemical Reactivity and Behavior
Acid-Base Properties
4-Hydroxy-6-methylpyrimidine exhibits interesting acid-base behavior that has been extensively studied:
Protonation Behavior: In acidic media, this compound undergoes multistage protonation. Studies have determined the protonation constants in sulfuric acid medium, with the first protonation (log K₁) at -1.48 ± 0.11 and the second protonation (log K₂) at -3.70 ± 0.08.
pKa Value: The predicted pKa value is approximately 9.46 ± 0.40, indicating moderate acidity of the hydroxyl group .
Effect of Substituents: Research has shown that alkyl substituents in position 2 increase the basicity of the compound, while nitro groups in position 5 lead to its decrease .
Nucleophilic Substitution Reactions
The hydroxyl group in 4-Hydroxy-6-methylpyrimidine can be readily substituted with nucleophiles:
Amination Reactions: The hydroxyl group can be replaced by amino groups through reaction with primary amines. For example, studies have demonstrated convenient replacement of the hydroxy group by amino groups under microwave irradiation .
Mechanism: These substitutions typically proceed through addition-elimination mechanisms, with the hydroxyl group serving as a leaving group after activation .
Tautomerism and Stability
The tautomeric equilibrium of 4-Hydroxy-6-methylpyrimidine has significant implications for its reactivity:
Dimerization: Under certain conditions, 4,6-dihydroxypyrimidine (a structural analog) can undergo dimerization. Studies have shown that this process can be suppressed in acidic media .
Stability in Solution: The stability of various tautomeric forms depends on solvent polarity and pH. In DMSO solutions, the lactam-lactim form predominates, while in aqueous solutions, zwitterionic forms can become more significant .
Applications in Research and Industry
Pharmaceutical Applications
4-Hydroxy-6-methylpyrimidine serves as an important scaffold in medicinal chemistry:
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Building Block for Drug Synthesis: It is used as a precursor for the synthesis of various pharmaceutical agents, including antiviral and anticancer drugs.
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Tyrosine Kinase Inhibitors: The compound has been utilized in the synthesis of novel pyrimidine, 3-cyanopyridine, and m-amino-N-phenylbenzamide derivatives as tyrosine kinase inhibitors .
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Urease Inhibition: Studies have reported that 4,6-dihydroxypyrimidine derivatives exhibit urease inhibitory activity with IC₅₀ values between 22.6 ± 1.14-117.4 ± 0.73 μM .
Chemical Synthesis Applications
The compound finds applications in various synthetic processes:
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Synthesis of Heterocyclic Compounds: It serves as a building block for the synthesis of more complex heterocyclic compounds.
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Supramolecular Chemistry: Research has demonstrated its use in the design and synthesis of supramolecular functional monomers bearing urea and norbornene motifs .
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Industrial Applications: It is employed in the production of dyes, pigments, and other industrial chemicals.
Biological Relevance
Role in Vitamin B1 Biosynthesis
One of the most significant biological roles of pyrimidine derivatives related to 4-Hydroxy-6-methylpyrimidine is in the biosynthesis of thiamine (Vitamin B1):
Thiamine Biosynthesis Pathway: In prokaryotic thiamine biosynthesis, the pyrimidine moiety (4-amino-5-hydroxymethyl-2-methyl-pyrimidine pyrophosphate or HMP-PP) is derived from aminoimidazole ribotide (AIR), an intermediate of the purine biosynthesis pathway .
Enzymatic Transformations: The enzyme ThiC catalyzes AIR to form hydroxymethyl pyrimidine phosphate (HMP-P), which is then phosphorylated to HMP-PP by Hydroxymethyl pyrimidine kinase (ThiD) .
Relevance to Biochemical Studies
4-Hydroxy-6-methylpyrimidine and similar pyrimidine derivatives have been extensively studied in biochemical research:
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Enzyme Mechanisms: The compound is used in the study of enzyme mechanisms and metabolic pathways.
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Biosynthetic Investigations: Researchers have employed structurally similar pyrimidines to investigate biosynthetic pathways, particularly in microorganisms .
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Metabolic Pathways: Studies involving 4-hydroxy-pyrimidine derivatives have contributed to our understanding of various metabolic pathways in different organisms .
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